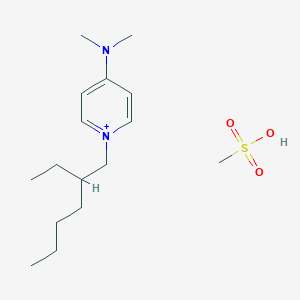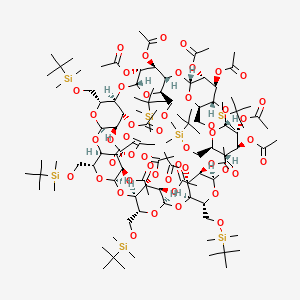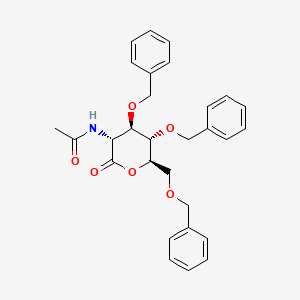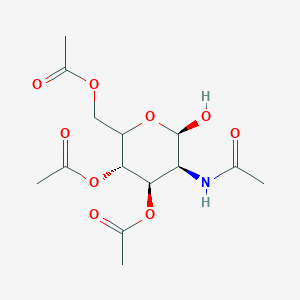![molecular formula C16H19FN4O3 B1141115 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide CAS No. 1189508-85-7](/img/structure/B1141115.png)
2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the use of water-mediated synthesis methods for constructing complex pyrimidine derivatives. Such synthesis typically employs three-component reactions, combining malonamide, aldehyde, and malononitrile in the presence of a base at room temperature. These methods are advantageous for their mild reaction conditions and the ability to introduce various functional groups into the pyrimidine core, enabling the exploration of a wide range of biological activities (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives reveal significant insights into their potential interactions with biological targets. Crystallographic studies show that these compounds can exhibit planar configurations and are capable of forming hydrogen-bonded networks, which are crucial for their biological activities. The arrangement and electronic structure of the pyrimidine ring, along with substituents like fluorophenyl groups, play a vital role in determining their binding affinity and specificity towards biological receptors (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions are pivotal for tailoring the chemical properties of these compounds to enhance their biological efficacy. For instance, methylation reactions at specific positions on the pyrimidine ring can significantly impact their analgesic properties, highlighting the importance of chemical modifications in drug development processes (Ukrainets et al., 2015).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Modifications
Research efforts have been directed toward synthesizing and modifying pyrimidine derivatives to optimize biological properties and explore their potential applications. For example, the modification of pyridine and pyrimidine moieties in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been explored to enhance their analgesic properties. This includes strategies such as methylation at specific positions on the pyrimidine ring to increase biological activity, particularly for derivatives with para-substituted groups, indicating the importance of structural modifications for achieving desired pharmacological effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Biological Activity and Anticancer Research
Studies have also focused on the synthesis of pyrimidine derivatives for potential anticancer applications. For instance, compounds synthesized through water-mediated reactions involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile were investigated for their non-linear optical (NLO) properties and molecular docking analyses. Such studies highlight the relevance of pyrimidine derivatives in inhibiting tubulin polymerization, which is crucial for anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Chemical Properties and Interactions
The structural analysis of pyrimidine derivatives, such as the study on methyl 2-[2-(benzyloxycarbonyl)aminopropan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, reveals intricate details about their chemical properties, including hydrogen bonding patterns and molecular conformations. These insights are valuable for understanding the interactions that govern the compound's behavior in biological systems and its potential utility in drug design (Shang, Tao, Ha, & Yu, 2012).
Propiedades
IUPAC Name |
2-(2-aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,22H,8,18H2,1-3H3,(H,19,23)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZTHZLYFFVIJ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

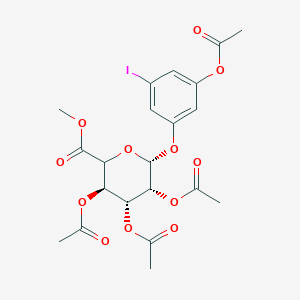
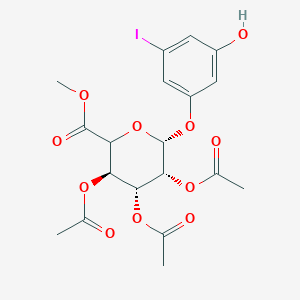


![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)
